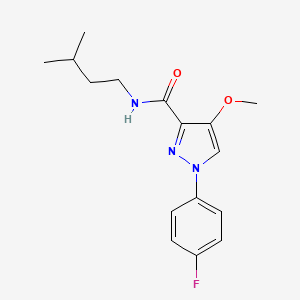

1-(4-fluorophenyl)-N-isopentyl-4-methoxy-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorophenyl)-N-isopentyl-4-methoxy-1H-pyrazole-3-carboxamide, also known as SGT-151, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to a class of compounds known as indazole-based synthetic cannabinoids, which are known to have high affinity for the cannabinoid receptors in the brain.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

The compound could potentially be used in asymmetric catalysis . For instance, it could be used in the PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene . This process produces enantiopure disubstituted norbornenes, which are biologically relevant structures .

Synthesis of Quinazoline Derivatives

The compound could be used in the synthesis of 2-substituted quinazoline derivatives . This process involves the 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen . This method is resource-recyclable and highly atom-economical .

Preparation of Binuclear Copper(II) Complexes

The compound could be used in the preparation of binuclear copper(II) complexes . These complexes have shown in vitro fungicidal activity against Candida albicans and cytotoxic activity against Jurkat, MCF-7, and THP-1 tumor cell lines .

Synthesis of Fluorinated Pyrazole

The compound could be used in the synthesis of fluorinated pyrazole . The synthesized compound has shown binding affinity to the human estrogen alpha receptor (ERα), which is close to 4-OHT as a native ligand .

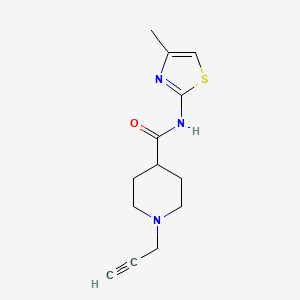

Synthesis of Thiazole Amine

The compound could be used in the synthesis of thiazole amine . This process involves the Hantzsch synthesis, which is a reaction between a substituted thiourea with α-halo ketones in the presence of a green solvent ethanol .

Schiff Base Compounds

The compound could be used in the synthesis of Schiff base compounds . These compounds have applications in various fields of scientific research, such as ion recognition, luminescence materials, and supramolecular constructing .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(3-methylbutyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2/c1-11(2)8-9-18-16(21)15-14(22-3)10-20(19-15)13-6-4-12(17)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOMCYHGXRWCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-isopentyl-4-methoxy-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2639583.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2639584.png)

![9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639593.png)

![Benzo[d]thiazol-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2639594.png)

![2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate](/img/structure/B2639595.png)

![4-[(2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2639600.png)